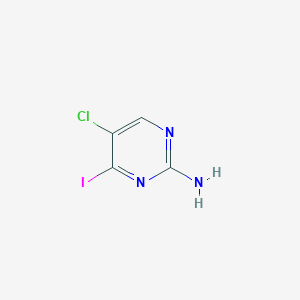![molecular formula C11H13N5 B3032297 2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine CAS No. 1389313-36-3](/img/structure/B3032297.png)
2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine
Übersicht
Beschreibung
2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine is a useful research compound. Its molecular formula is C11H13N5 and its molecular weight is 215.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activities
Several studies have explored the anticonvulsant properties of compounds structurally related to 2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine. For instance, compounds like 5-(2-Chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepine have shown good anticonvulsant activity in models for absence (petit mal) epilepsy (Fiakpui et al., 1999). Similarly, other derivatives like 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines have demonstrated excellent anticonvulsant activity compared to standard drugs like diazepam (Narayana et al., 2006).
Pharmacological Potential
Research has also focused on the pharmacological potential of these compounds. For example, a study on 4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f]-[1,2,4]triazolo[4,3-a][1,4]diazepines identified certain derivatives with potent inhibitory activity on platelet aggregation, demonstrating their potential as pharmacological agents (Kawakami et al., 1996).
Synthetic Approaches and Chemical Properties
Considerable research has been devoted to synthesizing and understanding the chemical properties of these compounds. A study detailed an efficient synthetic approach to create a library of fused heterocycles potentially leading to novel biologically active compounds (Hussain et al., 2014). Additionally, vibrational spectroscopic and quantum mechanical studies of derivatives like 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine have provided insights into their molecular properties, which can be pivotal in understanding their biological activity (Kuruvilla et al., 2018).
Wirkmechanismus
Target of Action
Compounds with a similar triazole core have been known to interact with a variety of enzymes and receptors . For instance, some triazole derivatives have been found to bind with γ-aminobutyric acid (GABA) receptors .
Mode of Action
Triazole compounds are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to show versatile biological activities.
Biochemical Pathways
Triazole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential as a drug candidate.
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in treating various conditions .
Eigenschaften
IUPAC Name |
3-pyridin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-6-12-9(5-1)10-14-15-11-13-7-3-4-8-16(10)11/h1-2,5-6H,3-4,7-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFQKBHDPZSDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2NC1)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143536 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389313-36-3 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-(2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)





![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)


![2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B3032236.png)
